Dyclonine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

See also: Dyclonine (has active moiety).

Properties

IUPAC Name |

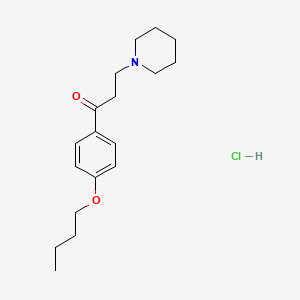

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2.ClH/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19;/h7-10H,2-6,11-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZADIMHVBBPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

586-60-7 (Parent) | |

| Record name | Dyclonine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045323 | |

| Record name | Dyclonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

536-43-6 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dyclonine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dyclonine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dyclonine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dyclonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYCLONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEC193879Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dyclonine Hydrochloride's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine hydrochloride is a local anesthetic that exerts its therapeutic effect by blocking nerve impulse propagation. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). This technical guide provides an in-depth exploration of the mechanism of action of this compound on sodium channels, contextualized within the broader understanding of local anesthetic pharmacology. Due to a scarcity of publicly available quantitative data specific to dyclonine, this document leverages the well-characterized local anesthetic lidocaine as a surrogate for illustrative purposes in quantitative tables and experimental protocols. This guide details the state-dependent binding of local anesthetics, presents a typical experimental workflow for characterization, and provides detailed methodologies for relevant assays.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

This compound, like other local anesthetics, functions by physically occluding the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[1][2] This blockade is not static; rather, it is highly dependent on the conformational state of the sodium channel.

Voltage-gated sodium channels exist in three primary states:

-

Resting State: The channel is closed but capable of opening in response to a depolarizing stimulus.

-

Open (Activated) State: The channel is open, allowing for the rapid influx of sodium ions.

-

Inactivated State: The channel is closed and not capable of opening, even with further depolarization.

This compound exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][3] This state-dependent binding has two important functional consequences:

-

Tonic Block: At rest, when most channels are in the resting state, a baseline level of block (tonic block) can be observed, but typically requires higher concentrations of the drug.

-

Use-Dependent (Phasic) Block: During periods of high-frequency neuronal firing, such as those that occur during the transmission of pain signals, channels cycle rapidly between the open and inactivated states. This increased proportion of time spent in the high-affinity states leads to a cumulative and more potent block of the sodium channels. This phenomenon is known as use-dependent or phasic block and is a hallmark of clinically effective local anesthetics.[4]

The binding site for local anesthetics is located within the inner pore of the sodium channel, involving amino acid residues on the S6 transmembrane segments of domains III and IV.[5] Access to this binding site is thought to be primarily from the intracellular side of the membrane. Therefore, the neutral form of the dyclonine molecule is believed to cross the cell membrane, after which the protonated, charged form binds to the receptor site within the channel pore.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Dyclonine Hydrochloride Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine hydrochloride is a topical anesthetic known for its rapid onset and moderate duration of action. Its primary mechanism involves the blockade of voltage-gated sodium channels, thereby inhibiting the initiation and propagation of nerve impulses. This technical guide provides an in-depth analysis of the structural basis for this compound's interaction with its binding site. While a definitive high-resolution structure of the Dyclonine-channel complex remains to be elucidated, this document synthesizes current knowledge from site-directed mutagenesis studies, homology modeling, and biophysical assays of related local anesthetics to construct a comprehensive model of the binding interaction. This guide also presents detailed experimental protocols for key techniques used in the structural analysis of ion channel-ligand interactions, intended to facilitate further research in this area.

Introduction

This compound is a local anesthetic agent utilized for temporary relief from pain and irritation, commonly in formulations such as lozenges and sprays for oral and throat discomfort.[1] At the molecular level, its anesthetic effect is achieved by reversibly binding to activated sodium channels on neuronal membranes.[2][3] This binding decreases the permeability of the membrane to sodium ions, which in turn increases the threshold for electrical excitation and prevents the transmission of pain signals.[2][3] Understanding the precise structural details of the this compound binding site is paramount for the rational design of novel anesthetics with improved efficacy and safety profiles. This guide aims to provide a thorough overview of the current understanding of this binding site and the methodologies employed in its study.

Mechanism of Action and Binding Site

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC).[2][3] These transmembrane proteins are essential for the generation and propagation of action potentials in excitable cells.[1] this compound, like other local anesthetics, exhibits a state-dependent binding mechanism, showing higher affinity for the open and inactivated states of the channel compared to the resting state.

The binding site for local anesthetics is located within the inner pore of the sodium channel. Extensive research, primarily through site-directed mutagenesis studies on various VGSC isoforms, has identified key amino acid residues that constitute this binding site. These residues are predominantly located on the S6 transmembrane segments of the four homologous domains (I-IV) that form the channel pore. Specifically, aromatic residues, such as phenylalanine and tyrosine, in the S6 segment of domain IV (IVS6) have been shown to be critical determinants of binding for many local anesthetics.

While a specific high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to a sodium channel is not yet available, a 2022 cryo-EM study did reveal the binding of dyclonine to the TRPV3 channel, an unrelated ion channel. In this structure, dyclonine was found to bind within the portals that connect the membrane environment to the central cavity of the ion channel pore, a site formed by the S5 and S6 transmembrane helices.[4] Although this is not its primary anesthetic target, it provides valuable structural information about how dyclonine can interact with transmembrane channels.

Quantitative Binding Data

Quantitative data on the binding affinity of this compound to specific voltage-gated sodium channel isoforms is not extensively available in the public domain. However, data from related local anesthetics and other sodium channel blockers can provide a comparative context. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of channel blockade.

| Compound | Channel Subtype | IC50 (µM) | Experimental Condition |

| Amitriptyline | Nav1.7 with β1 | 4.6 | Inactivated state, two-electrode voltage clamp in Xenopus oocytes[5] |

| Tetracaine | hNav1.7 | Not specified | Comparison of holding potential at -120 mV vs Vhalf of inactivation[6] |

| Lidocaine | hNav1.7 | Not specified | Comparison of holding potential at -120 mV vs Vhalf of inactivation[6] |

| Mexiletine | hNav1.7 | Not specified | Comparison of holding potential at -120 mV vs Vhalf of inactivation[6] |

This table is populated with data for other sodium channel blockers to provide a reference for typical potencies, due to the lack of specific public data for this compound.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the propagation of the neuronal action potential. By blocking sodium influx, it directly inhibits the depolarization phase of the action potential.

Diagram: this compound Mechanism of Action

Caption: this compound blocks the action potential.

Diagram: Experimental Workflow for Binding Site Analysis

Caption: Workflow for binding site identification.

Experimental Protocols

Site-Directed Mutagenesis of Voltage-Gated Sodium Channels

This protocol describes the generation of point mutations in a voltage-gated sodium channel cDNA to identify residues critical for this compound binding.

Materials:

-

Wild-type VGSC cDNA in an expression vector

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

Plasmid purification kit

-

DNA sequencing reagents

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction with the wild-type plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling, typically consisting of an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the amplification reaction.

-

Incubate at 37°C for 1 hour to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Plasmid Purification and Sequencing:

-

Select several colonies and grow overnight cultures.

-

Purify the plasmid DNA using a miniprep kit.

-

Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any secondary mutations.

-

Electrophysiological Screening

This protocol outlines the use of two-electrode voltage clamp in Xenopus oocytes to assess the functional effects of this compound on wild-type and mutant sodium channels.

Materials:

-

Xenopus laevis frogs

-

Collagenase

-

cRNA of wild-type and mutant VGSC subunits

-

Microinjection apparatus

-

Two-electrode voltage clamp setup (amplifier, digitizer, computer with appropriate software)

-

Recording chamber and perfusion system

-

Recording solutions (e.g., ND96)

-

This compound stock solution

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Inject oocytes with cRNA encoding the desired VGSC α and β subunits.

-

Incubate the injected oocytes for 2-7 days to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte at a holding potential of -100 mV.

-

Apply voltage steps to elicit sodium currents.

-

-

Drug Application and Data Analysis:

-

Establish a stable baseline recording of sodium currents.

-

Perfuse the chamber with increasing concentrations of this compound.

-

At each concentration, measure the peak sodium current.

-

Wash out the drug to ensure reversibility.

-

Construct concentration-response curves and calculate the IC50 value for both wild-type and mutant channels. A significant shift in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.

-

NMR Spectroscopy for Ligand Binding Analysis (Saturation Transfer Difference)

This protocol describes the use of Saturation Transfer Difference (STD) NMR to identify which parts of the this compound molecule are in close proximity to the sodium channel protein.

Materials:

-

Purified sodium channel protein (or a soluble binding domain)

-

This compound

-

Deuterated buffer solution (e.g., phosphate buffer in D2O)

-

NMR spectrometer equipped with a cryoprobe

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a solution of the target protein (e.g., 10-50 µM) in the deuterated buffer.

-

Prepare a stock solution of this compound.

-

Prepare the final NMR sample containing the protein and a 100-fold molar excess of this compound.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D proton NMR spectrum of the sample to serve as a reference.

-

Set up the STD NMR experiment. This involves acquiring two spectra in an interleaved manner:

-

On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm).

-

Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm).

-

-

The saturation time is a key parameter and should be optimized (typically 1-3 seconds).

-

-

Data Processing and Analysis:

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Only protons of this compound that are in close contact with the protein will show signals in the STD spectrum.

-

The relative intensities of the signals in the STD spectrum provide information about the proximity of each proton to the protein surface, allowing for the mapping of the binding epitope.

-

Molecular Docking

This protocol provides a general workflow for performing molecular docking of this compound into a homology model of a voltage-gated sodium channel.

Software:

-

Homology modeling software (e.g., MODELLER, SWISS-MODEL)

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Receptor Preparation:

-

Obtain a homology model of the target human VGSC isoform based on an available cryo-EM or crystal structure of a related channel.

-

Prepare the receptor structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be defined based on the location of known local anesthetic binding residues identified through mutagenesis studies.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Perform the docking calculation using the prepared receptor and ligand. The software will explore a range of possible conformations and orientations of the ligand within the binding site.

-

The docking algorithm will score the different poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-scoring docking poses.

-

Visualize the predicted binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the amino acid residues of the binding site.

-

Compare the predicted interacting residues with experimental data from site-directed mutagenesis studies to validate the docking model.

-

Conclusion

The structural analysis of the this compound binding site on voltage-gated sodium channels is an active area of research with significant implications for the development of new and improved local anesthetics. While a high-resolution structure of the complex is still needed, a combination of computational and experimental techniques has provided a solid framework for understanding this crucial molecular interaction. The protocols detailed in this guide offer a roadmap for researchers to further investigate the nuances of this compound binding and to explore the structure-activity relationships of this important class of therapeutic agents. Future studies employing cryo-EM to capture the Dyclonine-channel complex in different conformational states will be instrumental in providing a definitive atomic-level picture of this interaction.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressants inhibit Nav1.3, Nav1.7, and Nav1.8 neuronal voltage-gated sodium channels more potently than Nav1.2 and Nav1.6 channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanion.de [nanion.de]

Dyclonine Hydrochloride: An In-Depth Technical Guide on its Effects on Neuronal Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine hydrochloride is a topical anesthetic known for its rapid onset and moderate duration of action.[1] Its primary mechanism involves the blockade of voltage-gated sodium channels on the neuronal membrane, a characteristic it shares with other local anesthetics.[2][3][4] This action inhibits the initiation and propagation of nerve impulses, resulting in a reversible loss of sensation.[1][2][4] This technical guide provides a comprehensive overview of the effects of this compound on the neuronal membrane potential, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The anesthetic effect of this compound is primarily achieved by blocking voltage-gated sodium channels in the neuronal membrane.[2][3][4] This blockade decreases the membrane's permeability to sodium ions, which is a critical step in the generation of an action potential.[1][2][4] By reversibly binding to the activated (open) state of these channels, this compound stabilizes the neuronal membrane in a polarized state, increasing the threshold for electrical excitation and thereby preventing the transmission of nerve signals.[3][4][5] The primary targets for this action are sensory nerve fibers, particularly those that convey pain and temperature sensations.[1]

The following diagram illustrates the signaling pathway of this compound's action on neuronal membranes.

Quantitative Data on Channel Inhibition

While specific quantitative data on the direct effect of this compound on neuronal voltage-gated sodium channels is limited in publicly available literature, research has quantified its inhibitory effect on other ion channels, such as the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

| Channel | Cell Line | Parameter | Value | Reference |

| TRPV3 | HEK 293 GnTI⁻ | IC₅₀ | 29.8 ± 5.3 µM | [6] |

| TRPV3 (F666A mutant) | HEK 293 GnTI⁻ | IC₅₀ | 673 ± 37 µM | [6] |

Note on Expected Effects on Neuronal Membrane Potential: Based on the mechanism of action of other local anesthetics, this compound is expected to decrease the amplitude and rate of rise of the action potential and increase the firing threshold, with minimal effect on the resting membrane potential.[7]

Detailed Experimental Protocols

To facilitate further research into the precise effects of this compound on neuronal membrane potential, the following detailed experimental protocols for whole-cell patch-clamp electrophysiology are provided. These protocols are based on standard methodologies used for characterizing the effects of local anesthetics on dorsal root ganglion (DRG) neurons, which are primary sensory neurons.

Preparation of Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons

-

Euthanize a rat according to approved institutional guidelines.

-

Dissect the dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).

-

Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase in DMEM) at 37°C to dissociate the neurons.

-

Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine-coated glass coverslips and incubate for 2-4 hours before recording to allow for cell adherence.

Whole-Cell Patch-Clamp Recordings

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).

Procedure:

-

Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Using a micromanipulator, approach a neuron with a glass micropipette (2-5 MΩ resistance) filled with the internal solution.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

Voltage-Clamp Recordings of Sodium Currents

-

Clamp the membrane potential at a holding potential of -80 mV.

-

To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -70 mV to +40 mV in 5 or 10 mV increments).

-

To investigate use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

To determine the voltage-dependence of steady-state inactivation, apply a series of prepulses (e.g., from -120 mV to -10 mV) before a test pulse to a fixed potential (e.g., -10 mV).

-

Record baseline currents, then perfuse the chamber with the external solution containing various concentrations of this compound and repeat the voltage protocols.

Current-Clamp Recordings of Action Potentials

-

Switch to current-clamp mode and record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the rheobase (minimum current to elicit an action potential).

-

Analyze the following action potential parameters: threshold, amplitude, duration, and firing frequency.

-

Record baseline action potentials, then perfuse with this compound and repeat the current injection protocol.

Visualization of Logical Relationships in Dyclonine's Action

The following diagram illustrates the logical relationship between this compound application and its ultimate effect on nerve signal transmission.

Conclusion

This compound is an effective topical anesthetic that functions by blocking voltage-gated sodium channels, thereby inhibiting neuronal signaling. While its clinical efficacy is well-established, there is a notable gap in the scientific literature regarding specific quantitative data on its effects on neuronal membrane potential and sodium channel subtypes. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the electrophysiological properties of this compound, which will be crucial for a more complete understanding of its mechanism of action and for the development of novel anesthetic agents.

References

- 1. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural mechanism of TRPV3 channel inhibition by the anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Voltage clamp analysis of sodium channels in normal and scorpion toxin-resistant neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Nav1.7 and Nav1.4 sodium channels by trifluoperazine involves the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition of the Nav1.7 Channel in the Trigeminal Ganglion Relieves Pulpitis Inflammatory Pain [frontiersin.org]

- 7. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Dyclonine Hydrochloride's Antitussive Effects: A Technical Guide

This technical guide provides an in-depth overview of the preliminary investigation into the antitussive (cough-suppressing) properties of Dyclonine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the theoretical mechanism of action, details relevant experimental protocols for assessing antitussive efficacy, and presents a framework for data analysis, contextualized with data from established antitussive agents due to the absence of specific preclinical data for this compound in the public domain.

Introduction

This compound is a topical anesthetic known for its use in over-the-counter throat lozenges and sprays to relieve minor pain and irritation.[1][2][3][4] Its primary pharmacological action is the blockade of nerve signal transmission, which provides a numbing effect.[1][3] This local anesthetic property forms the basis for its potential as a peripherally acting antitussive agent. The cough reflex is initiated by the stimulation of sensory nerve endings in the airways; by blocking these signals, this compound is hypothesized to suppress the urge to cough at its origin. This guide explores the scientific foundation for this hypothesis and outlines the methodologies required to validate and quantify this effect.

Proposed Mechanism of Antitussive Action

This compound functions by reversibly binding to and blocking activated voltage-gated sodium channels on neuronal membranes.[5] This action is central to its anesthetic and proposed antitussive effects.

-

Stabilization of Neuronal Membranes : Dyclonine stabilizes the neuronal membrane of sensory nerves, particularly afferent C-fibers and Aδ-fibers in the respiratory tract, which are responsible for detecting cough-inducing stimuli.[1]

-

Inhibition of Sodium Ion Permeability : By binding to sodium channels, it decreases the membrane's permeability to sodium ions.[1][2][3]

-

Blockade of Action Potential : This inhibition prevents the influx of sodium ions necessary for depolarization, thereby blocking the initiation and propagation of the action potential (the nerve impulse).[2][3][5]

-

Suppression of Cough Reflex Arc : By preventing the transmission of signals from the peripheral sensory nerves in the airways to the central nervous system (CNS), the cough reflex arc is interrupted at its afferent limb, preventing the motor response of coughing.

The diagram below illustrates this proposed signaling pathway.

Experimental Protocols for Efficacy Assessment

While specific preclinical studies on this compound's antitussive effects are not publicly available, its efficacy can be determined using established animal models. The guinea pig citric acid-induced cough model is a standard and reliable method for screening potential antitussive agents.[6]

This model assesses the ability of a compound to reduce the number of coughs induced by a chemical irritant.

Materials:

-

Male Hartley guinea pigs (300-350g)

-

Whole-body plethysmograph chamber

-

Ultrasonic nebulizer

-

Citric acid solution (e.g., 0.4 M in 0.9% saline)

-

Test compound (this compound) and vehicle control

-

Positive control (e.g., Codeine, Dextromethorphan)

-

Sound recording and analysis software

Procedure:

-

Acclimatization: Acclimate animals to the laboratory environment for at least one week and to the plethysmograph chamber for several minutes on consecutive days before the experiment to minimize stress-induced reactions.[7]

-

Baseline Cough Response: Individually place each unrestrained guinea pig into the chamber. Expose the animal to a nebulized aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 7-10 minutes).[6][7]

-

Cough Detection: Record the cough sounds using a microphone. The number of coughs is counted by a trained observer or by using specialized software that analyzes the characteristic sound profile of a guinea pig cough.

-

Compound Administration: On the test day, administer the test compound (this compound at various doses), vehicle, or a positive control (e.g., Codeine 12-24 mg/kg) orally or via the relevant route of administration. A pretreatment time (e.g., 30-60 minutes) is allowed for drug absorption.[6][8]

-

Post-Treatment Challenge: After the pretreatment period, re-expose the animals to the citric acid aerosol as in the baseline step.

-

Data Collection: Record the number of coughs and the latency to the first cough during the exposure period.[6][9]

The workflow for this experimental protocol is visualized below.

Data Presentation and Analysis

Quantitative data from antitussive studies are typically presented to show dose-dependent effects and comparison against standards. The primary endpoint is the percentage inhibition of cough, calculated as follows:

% Inhibition = [(Mean Coughs in Vehicle Group - Mean Coughs in Treated Group) / Mean Coughs in Vehicle Group] x 100

While data for this compound is unavailable, the following tables summarize representative data for established antitussive agents evaluated in the citric acid-induced cough model in guinea pigs, providing a benchmark for potential results.

Table 1: Effect of Centrally-Acting Antitussives on Citric Acid-Induced Cough in Guinea Pigs

| Compound | Dose (mg/kg, p.o.) | Mean Coughs (± SEM) | % Inhibition |

|---|---|---|---|

| Vehicle | - | 24.5 ± 3.0 | 0% |

| Codeine | 12 | Data Not Specified | ~40-50% |

| Codeine | 24 | Data Not Specified | ~70%[6] |

| Dextromethorphan | 32 | No significant reduction | ~0%[6] |

Data derived from a representative study[6]. The vehicle group mean is used as a baseline for calculating approximate inhibition.

Table 2: Effect of Peripherally-Acting and Novel Antitussives on Citric Acid-Induced Cough in Guinea Pigs

| Compound | Dose (mg/kg, p.o.) | Mean Coughs (± SEM) | % Inhibition |

|---|---|---|---|

| Vehicle | - | 24.5 ± 3.0 | 0% |

| Cloperastine | 12 | Data Not Specified | ~40-50% |

| Cloperastine | 24 | Data Not Specified | ~70%[6] |

| Levodropropizine | 72 | No significant reduction | ~0%[6] |

| Gefapixant | 24 | Data Not Specified | ~70%[6] |

Data derived from a representative study[6]. The vehicle group mean is used as a baseline for calculating approximate inhibition.

Conclusion and Future Directions

The mechanism of action of this compound as a voltage-gated sodium channel blocker provides a strong theoretical basis for its potential as a peripherally acting antitussive agent.[5] Its established use in topical formulations for throat irritation further supports its local activity in the targeted airway region.[2][4]

However, a comprehensive review of publicly available scientific literature reveals a lack of specific preclinical data to quantify this antitussive effect. To validate its efficacy, rigorous investigation using standardized models, such as the citric acid-induced cough model in guinea pigs, is essential. Future studies should focus on establishing a clear dose-response relationship, determining the duration of action, and comparing its potency to both centrally and peripherally acting standard-of-care agents. Such data are critical for determining the therapeutic potential of this compound as a dedicated antitussive drug.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The uses and Pharmacokinetics of Dyclonine hydrochloride_Chemicalbook [chemicalbook.com]

- 4. DailyMed - SUCRETS COMPLETE VAPOR CHERRY- this compound and menthol lozenge [dailymed.nlm.nih.gov]

- 5. This compound | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. florajournal.com [florajournal.com]

Dyclonine Hydrochloride: A Covalent Inhibitor of Aldehyde Dehydrogenase for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A isoforms, are increasingly recognized as critical players in cancer biology. Their roles in conferring therapy resistance, promoting cancer stem cell (CSC) properties, and participating in cell signaling pathways have made them attractive targets for novel anti-cancer therapies. This technical guide provides an in-depth overview of dyclonine hydrochloride, a topical anesthetic that has been identified as a covalent inhibitor of ALDH. We will explore its mechanism of action, present key quantitative data on its inhibitory activity, provide detailed experimental protocols for its study, and visualize its interactions within relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ALDH with this compound.

Introduction: The Role of ALDH in Cancer

The aldehyde dehydrogenase (ALDH) superfamily consists of 19 isozymes that are crucial for detoxifying both endogenous and exogenous aldehydes.[1][2] In the context of oncology, specific ALDH isoforms, notably ALDH1A1 and ALDH3A1, are overexpressed in various tumors and are associated with poor prognosis and resistance to conventional therapies.[1] ALDH activity is a hallmark of cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and recurrence.[3][4] These enzymes contribute to therapy resistance by detoxifying chemotherapeutic agents, such as cyclophosphamide, and by reducing oxidative stress through the scavenging of reactive aldehydes like 4-hydroxynonenal (4-HNE).[5][6] Furthermore, ALDHs are integral components of several oncogenic signaling pathways, including the Wnt/β-catenin and retinoic acid signaling pathways, which regulate cell proliferation, differentiation, and survival.[4][7][8]

This compound: A Covalent Inhibitor of ALDH

This compound is an oral anesthetic that has been repurposed as a covalent inhibitor of ALDH.[6][9] Its chemical structure contains a unique motif that, through β-elimination, forms a vinyl ketone intermediate.[5][10] This reactive intermediate then forms a covalent adduct with the catalytic cysteine residue in the active site of ALDH enzymes, leading to their irreversible inhibition.[5][10] This mechanism of action makes dyclonine a potent and durable inhibitor of ALDH activity.

Mechanism of Covalent Inhibition

The covalent inhibition of ALDH by dyclonine proceeds through an enzyme-mediated β-elimination reaction. This process generates a vinyl ketone intermediate that is highly reactive towards the active site cysteine residue of ALDH enzymes. The nucleophilic cysteine attacks the vinyl ketone, forming a stable covalent bond and rendering the enzyme inactive.

Figure 1: Mechanism of covalent inhibition of ALDH by this compound.

Quantitative Data

The inhibitory potency of this compound against different ALDH isoforms has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.

| Inhibitor | ALDH Isoform | IC50 (µM) | Reference |

| This compound | ALDH2 | 35 | [5][11] |

| This compound | ALDH3A1 | 76 | [5][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on ALDH activity and its consequences in cancer cells.

ALDEFLUOR Assay for ALDH Activity

The ALDEFLUOR assay is a flow cytometry-based method to identify and quantify the population of cells with high ALDH activity.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Cells of interest (e.g., cancer cell line)

-

ALDEFLUOR™ Assay Buffer

-

Diethylaminobenzaldehyde (DEAB) - an ALDH inhibitor for control

-

Propidium Iodide (PI) for dead cell exclusion (optional)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Count the cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[3]

-

-

Staining:

-

Incubation:

-

Incubate both tubes for 30-60 minutes at 37°C, protected from light.[12]

-

-

Flow Cytometry Analysis:

Immunofluorescence Staining for 4-Hydroxynonenal (4-HNE)

This protocol details the detection of 4-HNE, a toxic aldehyde, in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against 4-HNE

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a petri dish and allow them to adhere.

-

Treat the cells with this compound and/or other agents (e.g., sulfasalazine) for the desired time.

-

-

Fixation and Permeabilization:

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.[15]

-

Incubate with the primary anti-4-HNE antibody (diluted in blocking buffer) overnight at 4°C.[13]

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[16]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Image the slides using a fluorescence microscope.

-

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of this compound in combination with sulfasalazine in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cells for injection

-

This compound solution

-

Sulfasalazine solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

-

Inject the cell suspension subcutaneously into the flank of the mice.[17]

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, dyclonine alone, sulfasalazine alone, combination).

-

Administer the treatments as per the planned schedule (e.g., intraperitoneal injection or oral gavage). For example, sulfasalazine can be administered at 350-400 mg/kg/day and this compound at 5 mg/kg/day via intraperitoneal injection.[6]

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Signaling Pathways and Therapeutic Strategies

This compound's inhibition of ALDH has significant implications for cancer cell signaling and presents opportunities for novel therapeutic strategies, such as synthetic lethality.

ALDH in the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and stemness. In some cancers, ALDH1A1 expression is directly regulated by this pathway.

Figure 2: Simplified Wnt/β-catenin signaling pathway leading to ALDH1A1 expression.

Synthetic Lethality with xCT Inhibition

A promising therapeutic strategy involves combining this compound with inhibitors of the cystine/glutamate antiporter (xCT), such as sulfasalazine. Cancer cells, particularly those resistant to xCT inhibition, often upregulate ALDH3A1 to detoxify the resulting accumulation of reactive oxygen species (ROS) and lipid peroxides. By inhibiting both pathways, a synthetic lethal effect can be achieved.[6][9]

Figure 3: Synthetic lethality by co-inhibition of xCT and ALDH3A1.

Clinical Perspective

Currently, there are no registered clinical trials specifically investigating this compound as an ALDH inhibitor for cancer therapy. Its established clinical use as a topical anesthetic suggests a favorable safety profile for localized applications.[18] However, systemic administration for cancer treatment would require further preclinical and clinical investigation to determine its safety, pharmacokinetics, and efficacy. The synergistic effects observed with drugs like sulfasalazine, which is already in clinical use, provide a strong rationale for future clinical studies.[19]

Conclusion

This compound represents a promising tool for cancer research and a potential lead compound for the development of novel anti-cancer therapies targeting ALDH. Its covalent mechanism of action ensures potent and sustained inhibition of ALDH activity. The synthetic lethal approach, combining dyclonine with other targeted therapies, offers a rational strategy to overcome drug resistance in cancers with high ALDH expression. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic application of this compound and other ALDH inhibitors in oncology.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Inhibition of lung adenocarcinoma by combinations of sulfasalazine (SAS) and disulfiram-copper (DSF-Cu) in cell line models and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 4. protocols.io [protocols.io]

- 5. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Dyclonine and alverine citrate enhance the cytotoxic effects of proteasome inhibitor MG132 on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALDH1A1 drives prostate cancer metastases and radioresistance by interplay with AR- and RAR-dependent transcription [thno.org]

- 10. stemcell.com [stemcell.com]

- 11. researchgate.net [researchgate.net]

- 12. A New Method for Identifying Stem-Like Cells in Esophageal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 15. ptglab.com [ptglab.com]

- 16. ibidi.com [ibidi.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dyclonine Hydrochloride in Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine hydrochloride is a topical anesthetic known to exhibit its effects by blocking voltage-gated sodium channels, a key component in the propagation of action potentials in excitable cells such as neurons.[1][2] This property makes it a compound of interest for electrophysiological studies aimed at understanding the mechanisms of local anesthesia, investigating the structure-function relationships of sodium channels, and screening for novel channel modulators. These application notes provide detailed protocols for the preparation of this compound solutions and their application in whole-cell patch-clamp electrophysiology experiments to characterize its effects on voltage-gated sodium currents.

Data Presentation

| Parameter | Value | Conditions | Source |

| Dyclonine HCl Solubility in DMSO | 15 mg/mL (46.03 mM) | Fresh DMSO recommended | [2] |

| Dyclonine HCl Molecular Weight | 325.87 g/mol | - | [2] |

| Lidocaine IC50 on NaV1.5 (inactivated state) | ~10 µM | Depolarized holding potential | |

| Lidocaine IC50 on NaV1.5 (resting state) | >300 µM | Negative holding potential | |

| Lidocaine IC50 on NaV1.7 (open channels) | ~20 µM | Inactivation-deficient mutant |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a stock solution of this compound and subsequent serial dilutions to obtain working concentrations for electrophysiology experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

External recording solution (see Protocol 2 for composition)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (10 mM):

-

Weigh out a precise amount of this compound powder. For a 10 mM stock solution, this will be 3.26 mg for 1 mL of solvent.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.

-

Perform serial dilutions of the stock solution using the external recording solution to achieve the desired final concentrations for your experiment (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

-

It is recommended to prepare fresh working solutions daily.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for a-V Channel Characterization

This protocol describes a general method for recording voltage-gated sodium currents from cultured cells (e.g., HEK293 cells stably expressing a specific NaV subtype or dorsal root ganglion neurons) and assessing the inhibitory effects of this compound.

Materials and Solutions:

-

Cell Culture: HEK293 cells expressing the NaV channel of interest or primary neurons.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.

-

This compound working solutions (prepared in external solution).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette pulling.

-

Microscope for cell visualization.

-

Perfusion system for solution exchange.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

-

Pipette Preparation and Seal Formation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell with the patch pipette under positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

-

Whole-Cell Configuration and Baseline Recording:

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

Allow the cell to stabilize for a few minutes.

-

Record baseline sodium currents using appropriate voltage protocols.

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing steps in 10 mV increments (e.g., from -80 mV to +60 mV) for 50 ms.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to -10 mV) followed by a test pulse to 0 mV for 20 ms.

-

Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz) from a holding potential of -100 mV.

-

-

Application of this compound and Data Acquisition:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

-

Repeat the voltage protocols to record sodium currents in the presence of the drug.

-

Perform a washout by perfusing with the drug-free external solution and record the recovery of the sodium currents.

-

Repeat for different concentrations of this compound to construct a dose-response curve.

-

Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics, exerts its primary effect by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal membrane.[1][3][4] This inhibition prevents the depolarization of the membrane, thereby blocking the initiation and propagation of action potentials. The block is reversible and is thought to be state-dependent, with a higher affinity for the open and/or inactivated states of the channel.

Conclusion

The protocols outlined in these application notes provide a framework for the preparation and use of this compound in electrophysiological studies. By employing these methods, researchers can investigate the effects of dyclonine on voltage-gated sodium channels, contributing to a better understanding of its anesthetic properties and its potential as a pharmacological tool. Further studies are warranted to determine the specific affinity of this compound for different sodium channel subtypes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disturbance of consciousness caused by this compound mucilage: a case report - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dyclonine Hydrochloride in Cell-Based Calcium Influx Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine hydrochloride is a topical anesthetic traditionally known for its mechanism of action as a sodium channel blocker.[1][2][3] By reversibly binding to activated sodium channels on the neuronal membrane, it decreases the permeability of sodium ions, leading to an increased excitation threshold and a subsequent blockade of nerve impulse conduction.[1][2][3] This action results in a temporary and localized loss of sensation.[2]

Recent research has unveiled a novel and potent inhibitory effect of this compound on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a calcium-permeable cation channel involved in thermosensation and pain perception. This discovery opens new avenues for the application of this compound in cell-based assays, particularly those monitoring intracellular calcium influx to screen for modulators of TRPV3 and other ion channels.

These application notes provide a detailed protocol for utilizing this compound as an inhibitor in a cell-based calcium influx assay, primarily focusing on its effects on the TRPV3 channel.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on various TRP channels. Currently, specific IC50 values for this compound on individual voltage-gated sodium channel (Nav) subtypes are not widely available in publicly accessible literature; its activity is generally described as a non-selective sodium channel blocker.

| Ion Channel | Agonist Used | IC50 Value (µM) | Cell Type | Reference |

| TRPV3 | 2-APB | 3.2 ± 0.24 | HEK293T | [4] |

| TRPV1 | Capsaicin | 336.3 ± 12.0 | HEK293T | [4] |

| TRPV2 | 2-APB | 36.5 ± 3.7 | HEK293T | [4] |

| TRPM8 | Menthol | 72.4 ± 10.9 | HEK293T | [4] |

| TRPA1 | AITC | 152.35 ± 16.3 | HEK293T | [4] |

Signaling Pathway and Experimental Workflow

TRPV3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the activation of the TRPV3 channel, leading to calcium influx, and its subsequent inhibition by this compound.

Caption: TRPV3 channel activation by an agonist allows for intracellular calcium influx, which can be inhibited by this compound.

Experimental Workflow for Calcium Influx Assay

This diagram outlines the key steps for performing a cell-based calcium influx assay to assess the inhibitory effect of this compound.

Caption: Workflow for assessing this compound's inhibitory effect on calcium influx.

Experimental Protocols

Protocol for this compound Inhibition of TRPV3-Mediated Calcium Influx

This protocol is designed for a 96-well plate format and utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human TRPV3 channel.

Materials:

-

HEK293 cells expressing human TRPV3

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Poly-D-lysine coated 96-well black, clear-bottom plates

-

This compound (stock solution in DMSO)

-

TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate - 2-APB or Carvacrol)

-

Fluo-4 AM (stock solution in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation 3)

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-TRPV3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a poly-D-lysine coated 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a serial dilution for determining the IC50 value. The final DMSO concentration in the assay should be kept below 0.5%.

-

TRPV3 Agonist Solution: Prepare a stock solution of the TRPV3 agonist (e.g., 100 mM 2-APB in DMSO). Dilute to the desired final concentration in Assay Buffer.

-

Fluo-4 AM Loading Solution: For 10 mL of loading solution, mix 20 µL of 1 mM Fluo-4 AM stock with 20 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer.

-

-

Cell Loading with Calcium Indicator:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of Assay Buffer per well.

-

Add 100 µL of the Fluo-4 AM Loading Solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Calcium Influx Assay:

-

After incubation, wash the cells twice with 200 µL of Assay Buffer per well, leaving 100 µL of buffer in each well after the final wash.

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

-

Baseline Reading: Measure the baseline fluorescence for 10-20 seconds (Excitation: 490 nm, Emission: 525 nm).

-

Compound Addition: Add the desired concentrations of this compound (or vehicle control) to the respective wells and incubate for 10-20 minutes.

-

Agonist Addition and Measurement: Add the TRPV3 agonist to all wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for a duration of 2-5 minutes.

-

Controls:

-

Positive Control: Add a saturating concentration of Ionomycin to a set of wells to determine the maximum calcium influx.

-

Negative Control: Use cells treated with vehicle instead of this compound. Another negative control can include the addition of EGTA to chelate extracellular calcium.

-

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).

-

Normalize the fluorescence change to the baseline (ΔF/F0).

-

Plot the normalized fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's dual action as a sodium channel blocker and a potent TRPV3 inhibitor makes it a valuable tool for researchers in pharmacology and drug discovery. The provided protocol offers a robust framework for investigating its inhibitory effects on TRPV3-mediated calcium influx. This assay can be adapted to study the effects of this compound on other calcium-permeable ion channels and to screen for novel modulators of these important drug targets. Further research is warranted to elucidate the specific interactions of this compound with various voltage-gated sodium channel subtypes to provide a more complete pharmacological profile.

References

- 1. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Electrophysiological Analysis of Voltage-Gated Ion Channel Modulation by General Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sophion.co.jp [sophion.co.jp]

Application Note: Quantification of Dyclonine Hydrochloride in Pharmaceutical Formulations by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Dyclonine hydrochloride in various pharmaceutical formulations. The described protocol provides a reliable and efficient approach for quality control and research purposes, ensuring accurate determination of the active pharmaceutical ingredient (API). The method is characterized by its simplicity, precision, and accuracy, making it suitable for routine analysis in a laboratory setting.

Introduction

This compound is a local anesthetic used topically to relieve pain and irritation.[1] Accurate quantification of this compound in pharmaceutical products is crucial to ensure dosage uniformity and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide to a validated HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Reagents

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 or Phenyl Hydride reversed-phase column is required.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Formic acid

-

Triethylamine

-

Phosphoric acid

-

Buffer solutions

-

Chromatographic Conditions

The following tables summarize various chromatographic conditions that have been successfully employed for the analysis of this compound. Method selection may depend on the specific formulation and available instrumentation.

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm[1] | SinoChoom ODS-BP C18, 5 µm, 4.6 mm × 200 mm[2][3] | Shimadzu shim-pack GIST C18, 5µm, 250mm x 4.6mm |

| Mobile Phase | A: DI Water with 0.1% Formic Acid (v/v) B: Acetonitrile with 0.1% Formic Acid (v/v)[1] | Acetonitrile : water : triethylamine (45 : 55 : 1.0), pH adjusted to 3.5 with glacial acetic acid[3] | Acetonitrile and Buffer pH 5.9 (70:30) |

| Flow Rate | 1.0 mL/minute[1] | Not Specified | 1.0 mL/minute |

| Detection (UV) | 270 nm[1] | 280 nm[2] | 218 nm |

| Injection Volume | 2 µL[1] | 20 µL[2] | 25 µL |

| Run Time | Approximately 4 minutes[1] | Retention time of 6.0 min[2][3] | Retention time of 4.4 minutes |

Standard and Sample Preparation

2.3.1. Standard Solution Preparation

-

Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like a mixture of acetonitrile and water.[1][2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 20-200 µg/mL).[2][3]

2.3.2. Sample Preparation (from a Compound Lotion Formulation)

-

Accurately transfer 1 mL of the compound lotion into a 10 mL glass tube.

-

Add 5 mL of chloroform to the tube.

-

Shake the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.[2]

-

Repeat the extraction process twice more with fresh chloroform.

-

Combine the supernatant (chloroform layers) and evaporate to dryness at 50°C in a water bath.[2]

-

Dissolve the residue in a known volume of the mobile phase to achieve a concentration within the calibration range.[2]

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Results |

| Linearity Range | 20–200 µg/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Precision (Intra-day %RSD) | < 2% (e.g., 0.66%)[2] |

| Precision (Inter-day %RSD) | < 2% (e.g., 0.73%)[2] |

| Accuracy (% Recovery) | 98-102% |

| Specificity | No interference from excipients was observed.[2] |

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: HPLC-UV analysis workflow for this compound.

The logical relationship for ensuring accurate quantification is based on the comparison of the analyte response from the sample to a standard curve generated from reference standards.

Caption: Logical relationship for quantitative analysis.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated technique for the quantification of this compound in pharmaceutical formulations. The method is specific, linear, precise, and accurate, making it a valuable tool for quality control and research in the pharmaceutical industry. The provided protocols and workflows can be readily adapted for routine analysis.

References

Application of Dyclonine Hydrochloride for Gag Reflex Suppression in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gag reflex, or pharyngeal reflex, is a protective mechanism that prevents foreign objects from entering the airway. While essential, an overactive gag reflex can pose a significant challenge in various veterinary procedures, including oral examinations, dental work, and endotracheal intubation. Dyclonine hydrochloride is a topical anesthetic that provides rapid, temporary numbing of mucous membranes.[1] Its mechanism of action involves the reversible blockade of sodium channels in neuronal membranes, which inhibits the propagation of nerve impulses that trigger the gag reflex.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound to suppress the gag reflex in animal models, primarily focusing on feline and canine subjects due to the availability of analogous data for other topical anesthetics.

Mechanism of Action: Signaling Pathway

This compound acts as a local anesthetic by blocking the initiation and conduction of nerve impulses. It achieves this by physically obstructing the voltage-gated sodium channels within the nerve cell membrane. This disruption prevents the influx of sodium ions, a critical step in the depolarization of the nerve membrane and the generation of an action potential. By inhibiting this signaling pathway at the sensory nerve endings in the pharynx, this compound effectively prevents the transmission of the afferent signal that initiates the gag reflex.

Quantitative Data Summary

While specific data for this compound in animal models for gag reflex is limited, the following tables summarize its known properties from human studies and provide comparative data for Lidocaine, a commonly used topical anesthetic in veterinary medicine for laryngeal desensitization, which is closely related to gag reflex suppression. This information can serve as a baseline for designing new studies.

Table 1: Pharmacokinetic Properties of Topical Anesthetics

| Parameter | This compound (Human) | Lidocaine (Canine/Feline) |

| Concentration | 0.5% - 1% Solution[1] | 2% - 10% Solution/Spray[2] |

| Onset of Action | 2 - 10 minutes[4][5] | ~1.5 minutes (topical laryngeal)[2] |

| Duration of Action | ~30 minutes[4][5] | Not well-defined for topical pharyngeal |

| Formulations | Solution, Mucilage[1][6] | Solution, Spray[2] |

Table 2: Comparative Efficacy Data (Lidocaine in Feline Laryngeal Desensitization)

| Treatment Group | Response to Intubation (Mean Score) | Number of Intubation Attempts (Mean) |

| 2% Lidocaine (Topical, 2 mg/kg) | Low | Low |

| 10% Lidocaine (Topical Spray) | Low | Low |

| 2% Lidocaine (IV) | High | High |

| No Treatment | High | High |